1-(4-((1-(4-氯苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)-3-环戊基丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography . The analysis would include bond lengths and angles, the presence of any functional groups, and the overall geometry of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .科学研究应用
抗菌活性
已经合成了一些新型化合物,包括结构上与1-(4-((1-(4-氯苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)-3-环戊基丙烷-1-酮相关的化合物,并评估了它们的抗菌性能。例如,4-氨基-5-(4-氯苯基)-2-[(5-巯基-1,3,4-恶二唑-2-基)甲基]-2,4-二氢-3H-1,2,4-三唑-3-酮及其衍生物对各种微生物表现出中等至良好的抗菌活性,展示了它们作为抗菌剂的潜力 (Bektaş et al., 2007)。
溶解度和物理化学性质
研究了某些三唑化合物的溶解度和物理化学性质,这些化合物与所讨论的化学结构相似,结果表明它们在缓冲溶液中的溶解度较差,而在醇中的溶解度较好。这些研究对于理解药物递送机制和提高潜在药物化合物的生物利用度至关重要 (Volkova et al., 2020)。
抗菌和抗真菌活性
已经合成哌嗪衍生物并评估了它们的生物活性,显示出对革兰氏阳性菌和革兰氏阴性菌以及真菌的中等抑制作用。这表明它们在开发新的抗菌和抗真菌治疗方法中具有潜在应用 (Guna et al., 2009)。
对细菌生物膜和酶的抑制活性
已经合成了一种新型的双(吡唑-苯并呋喃)杂化物,通过哌嗪部分连接,并展示出显着的抗菌功效,特别是对大肠杆菌、金黄色葡萄球菌和变形链球菌,此外还能抑制 MRSA 和 VRE 菌株。这些化合物还表现出有效的生物膜抑制活性,突出了它们在解决抗生素耐药性和治疗生物膜相关感染方面的潜力 (Mekky & Sanad, 2020)。
作用机制
Target of Action
It is known that piperazine derivatives, which this compound is a part of, have been extensively investigated due to their wide clinical applications in the therapy of functional diseases .
Mode of Action
It is known that piperazine derivatives often interact with h1 receptors, having higher affinity to h1 receptors than histamine
Biochemical Pathways
It is known that allergies are associated with subsequent inflammation . Some derivatives of sulfonamides, which this compound is a part of, have shown good anti-inflammatory activities
Result of Action
It is known that some piperazine derivatives have exhibited significant effects on both allergic asthma and allergic itching
安全和危害
属性
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN6O/c21-17-6-8-18(9-7-17)27-19(22-23-24-27)15-25-11-13-26(14-12-25)20(28)10-5-16-3-1-2-4-16/h6-9,16H,1-5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPVLSJNRFISKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。